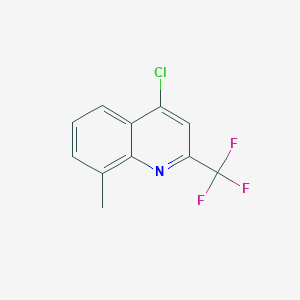

4-Chloro-8-methyl-2-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

4-chloro-8-methyl-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N/c1-6-3-2-4-7-8(12)5-9(11(13,14)15)16-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYTYFOXVYEJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575954 | |

| Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1701-25-3 | |

| Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of the quinoline derivative, 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline. Quinoline scaffolds are of significant interest in medicinal chemistry, and understanding the fundamental properties of their derivatives is crucial for the development of novel therapeutics. This document compiles available data, outlines relevant experimental protocols, and visualizes key chemical and biological pathways associated with this class of compounds.

Core Physicochemical Properties

4-Chloro-8-methyl-2-(trifluoromethyl)quinoline, with the CAS Number 1701-25-3 , is a halogenated and trifluoromethylated quinoline derivative. Its structure incorporates a chlorine atom at the 4-position, a methyl group at the 8-position, and a trifluoromethyl group at the 2-position of the quinoline core. These substitutions significantly influence its chemical reactivity and potential biological activity.

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data for 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline. It is important to note that experimentally determined data for this specific compound is limited in publicly accessible literature. Where experimental data is unavailable, predicted values are provided and clearly indicated.

| Property | Value | Data Type |

| Molecular Formula | C₁₁H₇ClF₃N | |

| Molecular Weight | 245.63 g/mol | |

| Boiling Point | 258 °C | Experimental[1] |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | -1.18 ± 0.50 | Predicted |

| logP | Not available | |

| Flash Point | 110 °C | Experimental[1] |

| Refractive Index | 1.55 | Experimental[1] |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of quinoline derivatives are outlined below. These are generalized methods that can be applied to 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the crystalline 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is finely powdered.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted. For a pure compound, this range is typically narrow.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of liquid 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and the temperature is monitored.

-

Observation: As the liquid boils, a stream of bubbles will emerge from the inverted capillary. The heating is then discontinued. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.

LogP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient of the compound between n-octanol and water, representing its lipophilicity.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation.

-

Sample Addition: A known amount of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is dissolved in the n-octanol phase.

-

Partitioning: The n-octanol solution is mixed with the water phase in a separatory funnel and shaken vigorously for a set period to allow for partitioning between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant of the compound.

Methodology:

-

Sample Preparation: A solution of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline of known concentration is prepared in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid or base is added in small, known increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Solubility Determination (UV-Vis Spectroscopy)

Objective: To determine the concentration of a saturated solution of the compound in a given solvent.

Methodology:

-

Saturated Solution Preparation: An excess amount of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is added to a known volume of the solvent (e.g., water, ethanol). The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Filtration: The saturated solution is filtered to remove any undissolved solid.

-

Standard Curve Generation: A series of solutions of the compound with known concentrations are prepared, and their absorbance at a specific wavelength (λmax) is measured using a UV-Vis spectrophotometer to create a standard curve.

-

Sample Analysis: The absorbance of the filtered saturated solution is measured at the same wavelength.

-

Concentration Calculation: The concentration of the saturated solution (i.e., the solubility) is determined by interpolating its absorbance on the standard curve.

Visualizations

Plausible Synthetic Workflow: Gould-Jacobs Reaction

A common and plausible method for the synthesis of the quinoline core of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is an adaptation of the Gould-Jacobs reaction. This workflow illustrates the key steps, starting from a substituted aniline.

Caption: A plausible synthetic workflow for 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline.

Potential Biological Target: CRTH2 Signaling Pathway

Quinoline derivatives have been investigated as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor involved in allergic inflammation. The following diagram illustrates a simplified CRTH2 signaling pathway.

References

An In-depth Technical Guide to 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline

CAS Number: 1701-25-3

Chemical Structure:

This technical guide provides a comprehensive overview of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines plausible synthetic pathways, and discusses its reactivity, drawing on data from analogous compounds to highlight its potential applications.

Core Chemical and Physical Properties

4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is a solid, typically appearing as a white powder.[1] Its key physicochemical properties are summarized in the table below, providing a foundation for its use in experimental settings.

| Property | Value |

| CAS Number | 1701-25-3 |

| Molecular Formula | C₁₁H₇ClF₃N |

| Molecular Weight | 245.63 g/mol |

| Appearance | White powder[1] |

| Storage | Sealed and preserved[1] |

Synthetic Pathways and Methodologies

While a specific, detailed experimental protocol for the direct synthesis of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from established quinoline synthesis methods. The general strategy involves the construction of the quinoline core followed by chlorination and trifluoromethylation.

A likely precursor is 4-hydroxy-8-methylquinolin-2(1H)-one. This intermediate can be subjected to chlorination to yield 2,4-dichloro-8-methylquinoline.[2] The subsequent selective introduction of the trifluoromethyl group at the 2-position would lead to the final product. The reactivity differences between the 2- and 4-positions on the quinoline ring are critical for achieving the desired substitution pattern.

Caption: Plausible synthetic workflow for 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline.

Key Experimental Protocols

Detailed experimental protocols for the synthesis of precursors and related nucleophilic substitution reactions provide valuable insights for working with 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline.

Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one (A Precursor Analog)

A solution of 2,4-dichloro-8-methylquinoline (2.12 g, 10 mmol) in dilute dichloroacetic acid (50 mL, 90%) is heated under reflux for 1 hour.[2] The resulting clear solution is then poured onto ice-cold water. The precipitate that forms is collected by filtration and can be further purified by crystallization.[2]

General Protocol for Nucleophilic Substitution at the 4-Position

The chlorine atom at the 4-position of the quinoline ring is a good leaving group, making it susceptible to nucleophilic substitution. This reactivity is a key feature for the derivatization of this compound.

Reaction Setup: To a solution of a 4-chloroquinoline derivative (1.0 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile), the desired nucleophile (e.g., a primary or secondary amine, 1.0-1.2 equivalents) is added.[3] For less reactive nucleophiles, a base such as potassium carbonate may be required.

Heating: The reaction mixture is heated to reflux and stirred for a period ranging from several hours to a full day, with the progress of the reaction being monitored by Thin Layer Chromatography (TLC).[3]

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate has formed, it is collected by filtration.[3] If no precipitate is present, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure 4-substituted quinoline derivative.[3]

Caption: General experimental workflow for nucleophilic substitution on 4-chloroquinolines.

Potential Applications in Drug Discovery and Development

While specific biological data for 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is limited in the public domain, the quinoline scaffold is a well-established privileged structure in medicinal chemistry. Quinoline derivatives have demonstrated a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[4][5]

The presence of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, often leading to improved pharmacological properties.[6] Therefore, 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline serves as a valuable building block for the synthesis of novel bioactive compounds. Researchers can utilize the reactive 4-chloro position to introduce a variety of functional groups and build libraries of new chemical entities for screening in drug discovery programs. The trifluoromethyl group at the 2-position and the methyl group at the 8-position provide specific steric and electronic properties that can be exploited to achieve desired target interactions.

Conclusion

4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is a chemical intermediate with significant potential for the development of new pharmaceuticals and functional materials. Its synthesis, while not explicitly detailed in a single source, can be achieved through established quinoline chemistry. The key to its utility lies in the reactivity of the 4-chloro group, which allows for a wide range of derivatizations. Further research into the biological activities of this specific compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline, CasNo.1701-25-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Spectroscopic data for 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline (NMR, IR, MS)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines substituted with halogens and trifluoromethyl groups are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and potential biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships. This technical guide outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the characterization of these compounds, using 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline as a primary example.

Physicochemical Properties of 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline

A summary of the key physicochemical properties for the illustrative compound, 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline, is presented below.

| Property | Value |

| CAS Number | 140908-89-0[1] |

| Molecular Formula | C₁₁H₇ClF₃N[1] |

| Molecular Weight | 245.63 g/mol [1] |

| Monoisotopic Mass | 245.02191 Da[2] |

Spectroscopic Data

While specific data for 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is unavailable, the following sections present data for structurally similar compounds to provide insight into the expected spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry for 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline is predicted to show several adducts.

| Adduct | Predicted m/z |

| [M+H]⁺ | 246.02919[2] |

| [M+Na]⁺ | 268.01113[2] |

| [M-H]⁻ | 244.01463[2] |

| [M]⁺ | 245.02136[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data is available for the related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, dissolved in DMSO-d₆. The chemical shifts provide a strong indication of the electronic environment of the protons and carbons in the quinoline ring system.

¹H NMR of 4-amino-2-methyl-8-(trifluoromethyl)quinoline [3]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not fully specified | - | Aromatic Protons |

| Data not fully specified | - | Methyl Protons |

¹³C NMR of 4-amino-2-methyl-8-(trifluoromethyl)quinoline [3]

| Chemical Shift (δ) ppm | Assignment |

| 160.9 | C5 |

| 159.8 | C2 |

¹⁹F NMR For a related series of (E)-4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline derivatives, the ¹⁹F NMR spectrum showed a single sharp singlet at approximately -58.7 ppm, indicative of the trifluoromethyl (CF₃) group.[4]

Infrared (IR) Spectroscopy

The IR spectrum of 4-amino-2-methyl-8-(trifluoromethyl)quinoline reveals characteristic vibrational modes.

| Wavenumber (cm⁻¹) | Assignment |

| 3383 | N-H stretching[5][6] |

| 1500-1600 | NH₂ deformation[5][6] |

| 1569, 1619, 1638 | C=C stretching[6] |

| 1375-1077 | C-N stretching[6] |

| 1117 | C-F stretching[6] |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for substituted quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

-

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H.

-

Data Acquisition: Standard pulse sequences are used for acquiring one-dimensional spectra. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum. For ¹⁹F NMR, a suitable standard, such as CFCl₃, is used for referencing.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used. High-resolution mass spectrometry (HRMS) is employed for accurate mass measurements to confirm the elemental composition.

-

Data Acquisition: The sample solution is introduced into the ion source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characterization of 4-chloro-8-methyl-2-(trifluoromethyl)quinoline and related compounds. The presented data and protocols are intended to assist researchers in their efforts to synthesize and characterize novel quinoline derivatives.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - 4-chloro-2-methyl-8-(trifluoromethyl)quinoline (C11H7ClF3N) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

The Multifaceted Biological Activities of Substituted Trifluoromethylquinolines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a privileged heterocyclic system, has long been a cornerstone in medicinal chemistry. The strategic incorporation of the trifluoromethyl (-CF3) group, a bioisostere of the methyl group, has been shown to significantly enhance the therapeutic potential of quinoline derivatives. The unique properties of the -CF3 group, such as its high electronegativity, lipophilicity, and metabolic stability, often lead to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth exploration of the diverse biological activities of substituted trifluoromethylquinolines, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying signaling pathways to facilitate further research and development in this promising area of drug discovery.

Anticancer Activity

Substituted trifluoromethylquinolines have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as cell division and survival signaling pathways.

Quantitative Anticancer Efficacy

The in vitro anticancer activity of various trifluoromethylquinoline derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-derived trifluoromethyl alcohols | LNCaP (Prostate) | 14.14 | [1] |

| Trifluoromethylquinoline derivatives (e.g., 6b) | LNCaP (Prostate) | Not specified (nanomolar concentrations) | [2] |

| Trifluoromethyl-containing quinazoline derivatives (e.g., 10b) | PC3 (Prostate) | 3.02 | [3] |

| Trifluoromethyl-containing quinazoline derivatives (e.g., 10b) | LNCaP (Prostate) | 3.45 | [3] |

| Trifluoromethyl-containing quinazoline derivatives (e.g., 10b) | K562 (Leukemia) | 3.98 | [3] |

| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | HL-60 (Leukemia) | 0.064 | [4] |

Key Mechanisms of Anticancer Action

Trifluoromethylquinolines exert their anticancer effects through various mechanisms, including:

-

Inhibition of Tubulin Polymerization: Certain derivatives act as tubulin polymerization inhibitors, targeting the colchicine binding site.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

-

Induction of Apoptosis: Many trifluoromethylquinoline compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[2][3]

-

Inhibition of Signaling Pathways: These compounds can modulate critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4]

Experimental Protocols

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cells.[5]

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[6] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[5]

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle control and positive control (a known anticancer drug) wells.[8]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.[8]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[5]

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.[9]

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat them with the trifluoromethylquinoline compound at the desired concentration for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent cell clumping. Store the fixed cells at -20°C for at least 2 hours.[8]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[9]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[8]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is used to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined using appropriate software.[8]

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells with compromised membrane integrity.[1]

Protocol:

-

Cell Treatment: Treat cells with the test compound to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[1]

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.[1]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI.[1]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[8]

Signaling Pathways in Anticancer Activity

Caption: Anticancer mechanisms of trifluoromethylquinolines.

Antimicrobial Activity

The quinoline scaffold is present in many established antimicrobial agents, and trifluoromethyl-substituted derivatives have shown significant promise in combating a range of pathogens, including drug-resistant strains.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of trifluoromethyl-substituted quinolines and related compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a microorganism.[10]

| Compound Class/Derivative | Microorganism | Strain | MIC (µg/mL) | Reference |

| Trifluoromethyl-Substituted Alkynyl Isoquinolines (HSN584) | Staphylococcus aureus (MRSA, VRSA) | Gram-positive | 4 - 8 | [10] |

| Trifluoromethyl-Substituted Alkynyl Isoquinolines (HSN584) | Staphylococcus epidermidis | Gram-positive | 4 - 16 | [10] |

| Trifluoromethyl-Substituted Alkynyl Isoquinolines (HSN584) | Enterococcus faecium (VRE) | Gram-positive | 4 - 8 | [10] |

| Trifluoromethyl-substituted pyrazole derivative (13) | Staphylococcus aureus (MRSA) | Gram-positive | 3.12 | [11] |

| Quinolone-Sulfonamide Hybrid | Staphylococcus aureus | ATCC 25923 | 0.1904 | [12] |

| Quinolone-Sulfonamide Hybrid | Escherichia coli | ATCC 25922 | 6.09 | [12] |

| Quinolone-Sulfonamide Hybrid | Candida albicans | ATCC 10231 | 0.3808 | [12] |

Proposed Mechanism of Antimicrobial Action

Trifluoromethyl-substituted isoquinolines are thought to share a mechanism of action with fluoroquinolone antibiotics, targeting the bacterial enzymes DNA gyrase and topoisomerase IV.[10] These enzymes are essential for bacterial DNA replication, repair, and recombination.[10] By inhibiting these enzymes, the compounds disrupt critical cellular processes, leading to bacterial cell death.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The microbroth dilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) from a fresh culture. The final concentration in the test wells should be approximately 5 x 10^5 colony-forming units (CFU)/mL for bacteria.

-

Compound Dilution: Prepare a two-fold serial dilution of the trifluoromethylquinoline compound in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives, including those with trifluoromethyl substitutions, have demonstrated potent anti-inflammatory properties.

Quantitative Anti-inflammatory Efficacy

The anti-inflammatory activity of these compounds is often evaluated in animal models, such as the carrageenan-induced paw edema model.

| Compound Class/Derivative | Assay | Activity | Reference |

| 3-Trifluoromethylpyrazoles | Carrageenan-induced rat paw edema | 62-76% inhibition | [13] |

| Fluorine-substituted benzo[h]quinazoline-2-amine (8c) | NF-κB inhibition in LPS-stimulated RAW264.7 cells | Significant reduction in p-IκBα and p-p65 | [6] |

Mechanism of Anti-inflammatory Action

A key mechanism underlying the anti-inflammatory effects of some trifluoromethylquinolines is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. By inhibiting this pathway, these compounds can reduce the production of inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of drugs.

Principle: The injection of carrageenan, a phlogistic agent, into the plantar surface of a rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol:

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Administer the test compound or the standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before the carrageenan injection.[14][15]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[15]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[14]

-

Calculation of Edema and Inhibition: The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema by the test compound is calculated by comparing the edema volume in the treated groups with that of the control group.

NF-κB Signaling Pathway in Inflammation

Caption: Inhibition of the NF-κB pathway by trifluoromethylquinolines.

Neuroprotective Activity

Neurodegenerative diseases represent a significant and growing health concern. The antioxidant and anti-inflammatory properties of substituted trifluoromethylquinolines make them attractive candidates for the development of neuroprotective agents.[15]

Quantitative Neuroprotective Efficacy

The neuroprotective effects of these compounds are often assessed in cellular and animal models of neurodegeneration.

| Compound Class/Derivative | Assay | Activity | Reference |

| Quinolyl nitrone QN4 | Oxygen-glucose deprivation/reoxygenation in neuronal cultures | Higher neuroprotection than NXY-059 | [16] |

| Quinolyl nitrone QN15 | Oxygen-glucose deprivation/reoxygenation in neuronal cultures | Higher neuroprotection than NXY-059 | [16] |

Mechanisms of Neuroprotective Action

The neuroprotective effects of quinoline derivatives are often attributed to their ability to:

-

Scavenge free radicals: The antioxidant properties of these compounds help to mitigate oxidative stress, a key factor in neuronal damage.[15]

-

Reduce inflammation: By inhibiting inflammatory pathways, these compounds can protect neurons from inflammatory damage.[15]

-

Inhibit apoptosis: Some derivatives can prevent programmed cell death in neurons.[15]

-

Modulate enzyme activity: Certain quinoline derivatives can inhibit enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are implicated in neurodegenerative diseases.[4]

Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor.

Principle: Neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) are exposed to an agent that induces oxidative stress, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA). The protective effect of a test compound is determined by measuring cell viability.

Protocol:

-

Cell Culture: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.[2]

-

Pre-treatment: Pre-treat the cells with various concentrations of the trifluoromethylquinoline derivative for 1-2 hours.[2]

-

Induction of Oxidative Stress: Induce neurotoxicity by adding an oxidative stressor (e.g., H2O2) to the cell culture medium. Include control wells (untreated cells, cells treated only with the stressor, and cells treated only with the test compound).[16]

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours).

-

Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 1.3.1.[2]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells to determine the protective effect of the compound.[2]

Logical Relationship in Neuroprotection

Caption: Multifactorial basis of neuroprotection by trifluoromethylquinolines.

Conclusion

Substituted trifluoromethylquinolines represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, coupled with favorable physicochemical characteristics imparted by the trifluoromethyl group, make them attractive candidates for further drug development. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to empower researchers to advance the exploration of this important chemical space and unlock its full therapeutic potential. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of novel and effective therapeutic agents for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. inotiv.com [inotiv.com]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Core Mechanisms of Action of Quinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The inherent versatility of the quinoline ring allows for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial effects.[2] This technical guide provides a comprehensive exploration of the core mechanisms of action of quinoline derivatives, with a focus on their molecular targets and the signaling pathways they modulate. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of quinoline-based therapeutics.

Anticancer Mechanisms of Action

Quinoline derivatives exert their anticancer effects through a variety of mechanisms, primarily by targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.[3] These mechanisms include the inhibition of topoisomerases, modulation of protein kinase signaling, and disruption of microtubule dynamics.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology during replication, transcription, and other cellular processes.[4] Quinoline derivatives can interfere with the activity of both topoisomerase I and topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[4][5]

Mechanism of Action:

-

Topoisomerase I Inhibition: Quinolines can stabilize the covalent complex formed between topoisomerase I and DNA.[4] This prevents the re-ligation of the single-strand breaks created by the enzyme, leading to the accumulation of DNA damage and ultimately cell death.[6]

-

Topoisomerase II Inhibition: Certain quinoline derivatives can inhibit the decatenation activity of topoisomerase II, an enzyme responsible for resolving intertwined DNA strands.[7] This inhibition leads to the persistence of DNA catenanes, preventing proper chromosome segregation during mitosis and inducing apoptosis.[7]

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer

-

5x Loading dye

-

Agarose

-

Ethidium bromide or other DNA stain

-

Test quinoline derivative

-

Positive control (e.g., Camptothecin)

-

Negative control (DMSO or vehicle)

Procedure:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. To each tube, add 2 µL of 10x topoisomerase I reaction buffer and 200 ng of supercoiled plasmid DNA.[8]

-

Add the test quinoline derivative at various concentrations. Include positive and negative controls.

-

Add purified topoisomerase I enzyme to each tube and incubate the reaction mixtures at 37°C for 30 minutes.[8]

-

Stop the reaction by adding 5 µL of 5x loading dye to each tube.[8]

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV illumination.[8]

-

Analysis: Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.

Protein Kinase Inhibition

Protein kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[9] Many quinoline derivatives have been developed as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the kinases within the PI3K/Akt/mTOR pathway.[10][11]

Signaling Pathways Targeted by Quinoline Derivatives:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Quinoline derivatives can inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of downstream signaling that promotes cell growth and survival.[12][13]

-

VEGFR Signaling Pathway: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. Quinoline-based inhibitors targeting VEGFR can block the signaling cascade initiated by VEGF, thereby inhibiting angiogenesis.[14][15]

-

EGFR Signaling Pathway: Overexpression or mutation of EGFR is common in many cancers. Quinoline derivatives can act as EGFR inhibitors, blocking its downstream signaling and thereby inhibiting cancer cell proliferation.[10]

Visualizations of Signaling Pathways:

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Caption: VEGFR signaling pathway and inhibition by quinoline derivatives.

Caption: EGFR signaling pathway and inhibition by quinoline derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test quinoline derivative

-

Positive control (e.g., Sorafenib)

-

Negative control (DMSO or vehicle)

-

96-well plates

-

Plate reader (for luminescence or fluorescence detection)

Procedure:

-

Prepare serial dilutions of the test quinoline derivative and controls.

-

In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as measuring the amount of phosphorylated substrate using a specific antibody and a secondary detection system (e.g., luminescence-based).[15]

-

Analysis: The inhibitory activity is calculated as the percentage of kinase activity remaining in the presence of the compound compared to the control. The IC50 value, the concentration of the compound that causes 50% inhibition, is determined.[16]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[17] Quinoline derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[17]

Mechanism of Action:

Some quinoline derivatives bind to the colchicine-binding site on β-tubulin. This binding prevents the incorporation of tubulin dimers into growing microtubules, thus inhibiting their formation.[17] The disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[18]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay monitors the effect of a compound on the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

GTP (Guanosine triphosphate)

-

Tubulin polymerization buffer

-

Test quinoline derivative

-

Positive control (e.g., Colchicine)

-

Negative control (DMSO or vehicle)

-

96-well microplate

-

Spectrophotometer or fluorometer with temperature control

Procedure:

-

Pre-warm the microplate reader to 37°C.

-

On ice, prepare the reaction mixtures in a 96-well plate. Add the tubulin polymerization buffer, GTP, and the test quinoline derivative at various concentrations.

-

Initiate polymerization by adding the purified tubulin to each well.

-

Immediately place the plate in the pre-warmed microplate reader and measure the change in absorbance (at 340 nm for turbidity) or fluorescence over time (e.g., every minute for 60-90 minutes).[1]

-

Analysis: The polymerization of tubulin results in an increase in turbidity or fluorescence. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.[17]

Quantitative Data: Anticancer Activity of Quinoline Derivatives

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydrobenzo[h]quinoline | - | MCF-7 (Breast) | 7.5 (48h) | [17] |

| 2-phenylquinolin-4-amine | 7a | HT-29 (Colon) | 8.12 | [17] |

| Pyrazolo[4,3-f]quinoline | 1M | Multiple | < 8 | [4] |

| Pyrazolo[4,3-f]quinoline | 2E | Multiple | < 8 | [4] |

| Quinoline-thiazolidine-2,4-dione | 9 | - | 98.53 (VEGFR-2) | [11] |

| Isatin-thiazolidine-2,4-dione | 13 | - | 69.11 (VEGFR-2) | [11] |

| Isatin-thiazolidine-2,4-dione | 14 | - | 85.89 (VEGFR-2) | [11] |

| Quinoline Derivative | 91b1 | A549 (Lung) | 15.38 | [2] |

| Quinoline Derivative | 91b1 | AGS (Gastric) | 4.28 | [2] |

| Quinoline Derivative | 91b1 | KYSE150 (Esophageal) | 4.17 | [2] |

| Quinoline Derivative | 91b1 | KYSE450 (Esophageal) | 1.83 | [2] |

| Quinoline-2-carboxamide | 5 | Prostate (PC-3) | 1.29 | [6] |

| Isoxazolo-quinoline-3,4-dione | 14 | - | Ki = 2.5 nM (Pim-1) | [6] |

| Quinolin-2(1H)-one | 5a | MCF-7 (Breast) | 0.034 | [19] |

| Quinoline-based EGFR/HER-2 inhibitor | 5a | - | 0.071 (EGFR), 0.031 (HER-2) | [20] |

Antimicrobial Mechanisms of Action

Quinoline derivatives, particularly the fluoroquinolones, are a major class of synthetic antibacterial agents. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Mechanism of Action:

-

DNA Gyrase (a Type II Topoisomerase): This enzyme is essential for introducing negative supercoils into bacterial DNA, a process required for DNA replication and transcription. Quinolones bind to the enzyme-DNA complex, stabilizing the cleaved DNA strands and preventing their re-ligation.[21][22] This leads to the accumulation of double-strand DNA breaks, which is lethal to the bacteria.[21]

-

Topoisomerase IV: This enzyme is crucial for the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by quinolones prevents the separation of newly replicated chromosomes, leading to a blockage of cell division.[21]

Experimental Workflow: DNA Gyrase Supercoiling Assay

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.

Materials:

-

Bacterial DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

Gyrase assay buffer

-

ATP

-

Test quinoline derivative

-

Positive control (e.g., Ciprofloxacin)

-

Negative control (DMSO or vehicle)

-

Agarose

-

Ethidium bromide

Procedure:

-

Prepare reaction mixtures containing gyrase assay buffer, relaxed plasmid DNA, and ATP.[21]

-

Add the test quinoline derivative at various concentrations, along with positive and negative controls.

-

Initiate the reaction by adding DNA gyrase and incubate at 37°C for 1 hour.[21]

-

Terminate the reactions and analyze the products by agarose gel electrophoresis.[21]

-

Analysis: The supercoiling activity of gyrase converts the slower-migrating relaxed plasmid into a faster-migrating supercoiled form. An effective inhibitor will prevent this conversion, resulting in a higher proportion of relaxed DNA.[18]

Quantitative Data: Antimicrobial Activity of Quinoline Derivatives

| Derivative Class | Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinolone Hybrid | 5d | Multiple G+ and G- | 0.125 - 8 | [23] |

| Quinoline-2-one Schiff-base | 6c | MRSA | 0.75 | |

| Quinoline-2-one Schiff-base | 6c | VRE | 0.75 | |

| Quinoline-2-one Schiff-base | 6c | MRSE | 2.50 | |

| Quinolone-3-carbonitrile | 89a-e | Various | 3.13 - 100 (µM) | [24] |

| 8-hydroxyquinoline | 93a-c | S. aureus, E. coli | 2 | [24] |

| Quinoline-based amino acid | 43a | Various | 0.62 | [24] |

| Sulfonamide-based quinolone | 62 | E. coli | 3.125 - 6.25 (nmol/mL) | [24] |

| Quinoline scaffold | 63b, f, h, i, l | E. coli | 100 | [24] |

| Quinoline scaffold | 63k | P. aeruginosa | 100 | [24] |

| Quinoline-Sulfonamide Cd Complex | 4d | S. aureus | 0.0001904 | [25] |

| Quinoline-Sulfonamide Cd Complex | 4d | E. coli | 0.00609 | [25] |

Antimalarial Mechanisms of Action

Quinolines, such as chloroquine and quinine, have been pivotal in the treatment of malaria. Their primary mechanism of action is the disruption of hemoglobin digestion in the malaria parasite, Plasmodium falciparum.

Inhibition of Hemozoin Formation

Mechanism of Action:

The malaria parasite resides within human red blood cells and digests hemoglobin as a source of amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin (also known as the malaria pigment). Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are thought to cap the growing hemozoin crystal, preventing further heme polymerization. The resulting buildup of free heme is highly toxic to the parasite, leading to its death.

Experimental Protocol: Heme Polymerization Inhibitory Activity (HPIA) Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

Materials:

-

Hematin solution

-

Glacial acetic acid

-

Test quinoline derivative

-

Positive control (e.g., Chloroquine)

-

Negative control (distilled water or vehicle)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a microplate, add the hematin solution.

-

Add the test quinoline derivative at various concentrations, along with positive and negative controls.

-

Initiate the polymerization reaction by adding glacial acetic acid to each well.

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for a set period (e.g., 24 hours) to allow for β-hematin formation.

-

After incubation, the plate can be centrifuged, and the supernatant removed. The remaining pellet of β-hematin is washed and then dissolved in a basic solution (e.g., NaOH).

-

The amount of dissolved β-hematin is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Analysis: The percentage of inhibition is calculated based on the reduction in β-hematin formation compared to the negative control. The IC50 value can then be determined.

Conclusion

Quinoline derivatives represent a remarkably versatile class of compounds with a wide range of clinically relevant biological activities. Their mechanisms of action are diverse, targeting fundamental cellular processes in cancer cells, bacteria, and malaria parasites. A thorough understanding of these mechanisms, facilitated by the experimental protocols and data presented in this guide, is crucial for the rational design and development of novel, more effective, and selective quinoline-based therapeutics. The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs in oncology and infectious diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijmphs.com [ijmphs.com]

- 7. Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inspiralis.com [inspiralis.com]

- 9. benchchem.com [benchchem.com]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. profoldin.com [profoldin.com]

- 19. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quinolone-resistant Gyrase Mutant DNA Supercoiling Assays [profoldin.com]

- 23. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biointerfaceresearch.com [biointerfaceresearch.com]

- 25. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline

This technical guide provides a comprehensive overview of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines information on the target molecule with data from closely related analogues to present a thorough and practical resource.

Introduction

4-Chloro-8-methyl-2-(trifluoromethyl)quinoline (CAS No. 1701-25-3) belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide range of biological activities. The presence of a chlorine atom at the 4-position, a methyl group at the 8-position, and a trifluoromethyl group at the 2-position imparts unique electronic and steric properties to the molecule, making it a valuable intermediate for the synthesis of novel therapeutic agents.

The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles of drug candidates. The chlorine atom at the 4-position serves as a versatile handle for introducing various functionalities through nucleophilic substitution reactions.

Physicochemical Properties

Precise, experimentally determined physicochemical data for 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is not widely reported. However, based on its structure and data from analogous compounds, the following properties can be expected.

| Property | Value (Predicted or from Analogues) | Source/Analogue |

| CAS Number | 1701-25-3 | - |

| Molecular Formula | C₁₁H₇ClF₃N | - |

| Molecular Weight | 245.63 g/mol | - |

| Appearance | Expected to be a white to off-white solid | General observation for similar quinoline derivatives |

| Melting Point | 80-82 °C (for 4-chloro-8-(trifluoromethyl)quinoline)[1] | Analogue: 4-chloro-8-(trifluoromethyl)quinoline (CAS 23779-97-7) |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) and have low solubility in water.[1] | General solubility of quinoline derivatives and analogue data |

| Predicted XlogP | 4.1 | PubChem prediction for 4-chloro-2-methyl-8-(trifluoromethyl)quinoline |

Synthesis and Experimental Protocols

Inferred Synthetic Pathway

The synthesis would likely begin with 2-methylaniline, which would undergo a reaction to introduce the trifluoromethylacetyl group at the amino position, followed by cyclization and then chlorination. A common method for the synthesis of 4-chloroquinolines involves the reaction of a corresponding 4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃).

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, with the introduction of a trifluoromethyl group often enhancing metabolic stability, lipophilicity, and biological activity.[1] 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is a halogenated and trifluoromethylated quinoline derivative with potential applications in drug discovery and as a chemical intermediate. A thorough understanding of its solubility and stability is paramount for its effective use in research and development. This guide outlines the standard experimental procedures for characterizing these critical physicochemical properties.

Physicochemical Properties of Analogous Compound

While specific data for 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is unavailable, the properties of the structurally similar 4-Chloro-8-(trifluoromethyl)quinoline (CAS: 23779-97-7) offer some insight.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅ClF₃N | [2] |

| Molecular Weight | 231.6 g/mol | [2] |

| Melting Point | 80-82 °C | [2] |

| Water Solubility | Low solubility in water | [2] |

Solubility Data

The following table is a template for the presentation of experimentally determined solubility data for 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline in various solvents relevant to pharmaceutical and chemical research.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method of Analysis |

| Water | 25 | HPLC-UV | ||

| Phosphate Buffered Saline (pH 7.4) | 25 | HPLC-UV | ||

| 0.1 N HCl (pH 1.2) | 37 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||

| Acetonitrile (ACN) | 25 | HPLC-UV |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[3]

4.1. Materials

-

4-Chloro-8-methyl-2-(trifluoromethyl)quinoline

-

Selected solvents (e.g., water, PBS, methanol)

-

Orbital shaker with temperature control

-

0.45 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

4.2. Procedure

-

Preparation: Add an excess amount of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.[4]

-

Sample Collection and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.[3][4]

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method.[4]

4.3. Diagram: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Method.

Stability Data

The stability of a compound is critical for its storage, handling, and formulation. The following table should be used to summarize the results from stability studies.

| Condition | Time Points | % Degradation | Degradants Identified | Analytical Method |

| Solid State (40°C/75% RH) | 1, 2, 4 weeks | Stability-Indicating HPLC | ||

| Aqueous Solution (pH 3, 5, 7, 9) | 24, 48, 72 hours | Stability-Indicating HPLC | ||

| Oxidative (3% H₂O₂) | 1, 4, 8, 24 hours | Stability-Indicating HPLC | ||

| Photostability (ICH Q1B) | 1.2 million lux hours | Stability-Indicating HPLC | ||

| Thermal (Solid, 80°C) | 1, 2, 4 weeks | Stability-Indicating HPLC | ||

| Thermal (Solution, 60°C) | 24, 48, 72 hours | Stability-Indicating HPLC |

Experimental Protocol: Stability Assessment

6.1. Forced Degradation Studies Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions.

6.1.1. Procedure

-

Acid/Base Hydrolysis: Dissolve the compound in an aqueous solution and add a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH). Store at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.[3]

-

Oxidation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[3]

-

Thermal Degradation: Expose both solid and solution samples to elevated temperatures (e.g., 60-80°C).[3]

-

Photostability: Expose solid and solution samples to a light source according to ICH Q1B guidelines, while keeping control samples in the dark.[3]

6.1.2. Analysis All samples should be analyzed using a validated stability-indicating HPLC method that can separate the parent compound from all potential degradation products.

6.2. Thermal Stability Analysis (TGA/DSC) Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on the thermal stability and decomposition of the compound.

6.2.1. Procedure

-

Sample Preparation: Place a small, accurately weighed amount of the compound (typically 5-10 mg) into an appropriate TGA or DSC pan.

-

TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25-500°C). The weight loss as a function of temperature is recorded.

-

DSC Analysis: Heat the sample under similar conditions as the TGA analysis to measure the heat flow into or out of the sample, which indicates thermal events like melting and decomposition.

6.3. Diagram: Forced Degradation Study Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion

While direct experimental data on the solubility and stability of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline remains to be published, this guide provides the necessary framework for researchers to undertake a thorough physicochemical characterization. The outlined protocols for solubility and stability determination are robust and adhere to industry standards, ensuring the generation of high-quality, reliable data essential for advancing research and development involving this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and a reliable synthetic pathway for the preparation of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline, a quinoline derivative of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with a Conrad-Limpach condensation and cyclization to form a 4-hydroxyquinoline intermediate, followed by chlorination to yield the final product.

Core Starting Materials

The principal starting materials for this synthesis are:

-

2-Methylaniline (o-toluidine): This aniline derivative provides the benzene ring portion of the quinoline core, incorporating the methyl group at the 8-position.

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA): This β-ketoester is crucial for constructing the pyridine ring of the quinoline and introducing the trifluoromethyl group at the 2-position.

Synthetic Pathway Overview

The synthesis of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline proceeds through two key transformations:

-

Step 1: Conrad-Limpach Reaction - Synthesis of 4-hydroxy-8-methyl-2-(trifluoromethyl)quinoline.

-

Step 2: Chlorination - Conversion of the 4-hydroxy intermediate to 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline.

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols and Data

Step 1: Synthesis of 4-hydroxy-8-methyl-2-(trifluoromethyl)quinoline

This step involves the acid-catalyzed condensation of 2-methylaniline with ethyl 4,4,4-trifluoroacetoacetate, followed by a high-temperature cyclization to form the 4-hydroxyquinoline ring system.[1][2] The reaction typically requires a high-boiling point solvent to facilitate the intramolecular cyclization.

Experimental Protocol:

A mixture of 2-methylaniline, ethyl 4,4,4-trifluoroacetoacetate, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) in a high-boiling point inert solvent (e.g., Dowtherm A, diphenyl ether, or mineral oil) is heated to a high temperature (typically around 250 °C).[1] The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization.

| Parameter | Value | Reference |

| Reactants | 2-Methylaniline, Ethyl 4,4,4-trifluoroacetoacetate | [1] |

| Catalyst | p-Toluenesulfonic acid or H₂SO₄ | [1] |

| Solvent | High-boiling inert solvent (e.g., Dowtherm A) | [1] |

| Temperature | ~250 °C | [1] |

| Typical Yield | Can be up to 95% with an inert solvent | [1] |

Step 2: Synthesis of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline

The 4-hydroxyquinoline intermediate is converted to the final 4-chloro derivative using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Experimental Protocol:

The 4-hydroxy-8-methyl-2-(trifluoromethyl)quinoline intermediate is treated with an excess of phosphorus oxychloride. The mixture is heated to reflux for a specified period.[3] After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water, and the precipitated solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

| Parameter | Value | Reference |

| Starting Material | 4-hydroxy-8-methyl-2-(trifluoromethyl)quinoline | |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [3] |

| Temperature | Reflux | [3] |

| Reaction Time | Typically 30 minutes to a few hours | [3] |

| Work-up | Removal of excess POCl₃, quenching with ice water | [3] |

| Typical Yield | High (can be >90%) | [3] |

Signaling Pathways and Logical Relationships

The synthesis of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline follows a logical progression from readily available starting materials to the final product through a well-established reaction sequence. The relationship between the key components and steps is illustrated below.

This technical guide provides a foundational understanding of the synthesis of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline. Researchers are encouraged to consult the cited literature for more detailed experimental procedures and to adapt the protocols to their specific laboratory conditions and safety standards.

References

The Expanding Therapeutic Landscape of Quinoline Compounds: A Technical Guide

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique structural and electronic properties allow for versatile interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of quinoline compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Antimalarial Activity: The Historical and Modern Cornerstone

Quinoline derivatives have long been the frontline defense against malaria. Chloroquine, a classic example, has been a mainstay in malaria treatment for decades. However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new quinoline-based antimalarials.

Mechanism of Action: Quinoline antimalarials are thought to interfere with the detoxification of heme in the parasite's food vacuole. Heme, a toxic byproduct of hemoglobin digestion, is normally polymerized into hemozoin. Quinolines cap the growing hemozoin polymer, leading to the accumulation of toxic free heme and subsequent parasite death.

Quantitative Efficacy of Antimalarial Quinolines:

| Compound | In Vitro IC50 (nM) against P. falciparum (Strain) | In Vivo Efficacy (Model) | Reference |